molecular formula C13H9NO4 B182907 Phenyl 3-nitrobenzoate CAS No. 1906-43-0

Phenyl 3-nitrobenzoate

Cat. No. B182907
CAS RN: 1906-43-0
M. Wt: 243.21 g/mol
InChI Key: RJWPNHVUFZWZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 3-nitrobenzoate, also known as 3-nitrophenyl benzoate or NPB, is a chemical compound that belongs to the class of nitrobenzoates. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Phenyl 3-nitrobenzoate involves its interaction with lipid bilayers in cell membranes. The compound is known to insert itself into the hydrophobic region of the lipid bilayer, causing a change in the membrane's fluidity and organization. This, in turn, affects the activity of membrane-bound proteins and enzymes, leading to various physiological and biochemical effects.

Biochemical And Physiological Effects

Phenyl 3-nitrobenzoate has been shown to affect the activity of various membrane-bound enzymes and proteins, including ion channels, transporters, and receptors. It can also induce changes in the membrane potential and permeability, leading to altered cellular signaling and metabolism. The compound has been implicated in the regulation of cell growth, differentiation, and apoptosis.

Advantages And Limitations For Lab Experiments

Phenyl 3-nitrobenzoate has several advantages for lab experiments, including its high sensitivity and selectivity for lipid bilayers, its ability to be used in both in vitro and in vivo studies, and its compatibility with a wide range of experimental techniques. However, the compound has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on Phenyl 3-nitrobenzoate. One area of interest is the development of new fluorescent probes based on the compound's structure, with improved properties for studying membrane dynamics and organization. Another direction is the investigation of the compound's potential applications in drug delivery and photodynamic therapy for cancer treatment. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on cellular signaling and metabolism.
Conclusion
Phenyl 3-nitrobenzoate is a versatile compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying membrane dynamics and organization, as well as for investigating the regulation of cellular signaling and metabolism. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.

Synthesis Methods

Phenyl 3-nitrobenzoate can be synthesized by the reaction of 3-nitrobenzoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction yields a yellow crystalline solid that can be purified by recrystallization in a suitable solvent.

Scientific Research Applications

Phenyl 3-nitrobenzoate has been extensively used in scientific research as a fluorescent probe for studying the properties of biological membranes. It is particularly useful for investigating the fluidity and organization of lipid bilayers in cell membranes. The compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

CAS RN

1906-43-0

Product Name

Phenyl 3-nitrobenzoate

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

phenyl 3-nitrobenzoate

InChI

InChI=1S/C13H9NO4/c15-13(18-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(16)17/h1-9H

InChI Key

RJWPNHVUFZWZIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

synonyms

Benzoic acid, 3-nitro-, phenyl ester

Origin of Product

United States

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